molecular formula C13H12F3N3O3S2 B12738042 2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141284-01-7

2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No.: B12738042
CAS No.: 141284-01-7
M. Wt: 379.4 g/mol
InChI Key: LMKUPPVVCUCSGZ-UHFFFAOYSA-N
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Description

2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound that features a thiophene ring, an acetamide group, and a pyridinyl group with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Mechanism of Action

The mechanism of action of 2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to its combination of a thiophene ring, a pyridinyl group with a trifluoromethyl substituent, and a methylsulfonylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

141284-01-7

Molecular Formula

C13H12F3N3O3S2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H12F3N3O3S2/c1-24(21,22)19-12-10(5-8(7-17-12)13(14,15)16)18-11(20)6-9-3-2-4-23-9/h2-5,7H,6H2,1H3,(H,17,19)(H,18,20)

InChI Key

LMKUPPVVCUCSGZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)CC2=CC=CS2

Origin of Product

United States

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